molecular formula C16H20FN3O2S B7041913 N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B7041913
M. Wt: 337.4 g/mol
InChI Key: BXZHNVBYGMWIQE-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentylpyrazole moiety linked to a fluorophenyl group via a methanesulfonamide linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-23(21,22)20(16-9-5-4-8-15(16)17)12-13-10-11-19(18-13)14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZHNVBYGMWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=NN(C=C1)C2CCCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopentylpyrazole core. This can be achieved through a cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The resulting intermediate is then subjected to further functionalization to introduce the fluorophenyl group and the methanesulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-chlorophenyl)methanesulfonamide
  • N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-bromophenyl)methanesulfonamide

Uniqueness

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

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